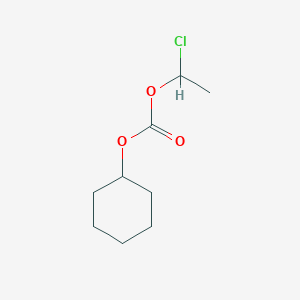

1-Chloroethyl Cyclohexyl Carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloroethyl cyclohexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZWFHWHTYZZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459428 | |

| Record name | 1-Chloroethyl Cyclohexyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99464-83-2 | |

| Record name | 1-Chloroethyl cyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro-1-ethylcyclohexyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroethyl Cyclohexyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro-1-ethylcyclohexyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, 1-chloroethyl cyclohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Chloroethyl Cyclohexyl Carbonate. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties

This compound is a halogenated organic compound classified as a chlorinated carbonate ester.[1] At room temperature, it is a colorless to pale yellow liquid with a faint, ether-like or ester-like odor.[1][2][3] It is primarily utilized as a reactive intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][4][5]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅ClO₃ | [3][5] |

| Molecular Weight | 206.67 g/mol | [3][6] |

| CAS Number | 99464-83-2 | [1][3][5] |

| Appearance | Colorless to pale yellow, clear liquid/oil | [1][2][3] |

| Odor | Faint, characteristic ether-like or ester-like; pungent | [1][7] |

| Density | 1.12 - 1.13 g/cm³ (Predicted) | [3][7] |

| Melting Point | -16 °C | [7] |

| Boiling Point | 283.9 ± 19.0 °C (Predicted at 760 mmHg) | [3] |

| 107 °C (at 10 mmHg) | [8] | |

| Flash Point | 84 °C | [8] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents such as toluene, acetone, chloroform, THF, dichloromethane (B109758), ethyl acetate, and DMSO. | [1][7][9][10] |

| Refractive Index | 1.4540 - 1.4580 | [10] |

| Stability | Hydrolytically unstable; sensitive to moisture. Stable under recommended storage conditions (2-8°C, dry). Considered hygroscopic. | [1][7][10] |

Detailed spectroscopic data for this compound is not widely available in the public domain. However, the following information has been reported:

-

¹H-NMR (500 MHz, CDCl₃): The following proton NMR data has been published: δ 1.22-1.30 (m, 1H), 1.32-1.41 (m, 2H), 1.42-1.58 (m, 3H), 1.71-1.80 (m, 2H), 1.83 (d, J=6.0 Hz, 3H), 1.89-2.00 (m, 2H), 4.65-4.72 (m, 1H), 6.43 (q, J=6.0 Hz, 1H).[11]

-

Infrared (IR) Spectroscopy: While a full spectrum is not available, the characteristic strong C=O stretching vibration for the carbonate group is expected in the 1740-1760 cm⁻¹ region.[2]

Note: While some commercial suppliers indicate the availability of ¹³C-NMR, IR, and Mass Spectrometry data, these spectra are not publicly accessible.

Reactivity and Applications

The chemical behavior of this compound is defined by the electrophilic nature of the chloroethyl group.[1] The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible).[4][8] This reactivity is harnessed in its primary application as a key intermediate for creating prodrugs.[4]

A notable example is its use in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[2][3] In this context, the (1-cyclohexyloxycarbonyloxy)ethyl group is attached to the parent drug molecule to enhance its bioavailability.[4] The compound has also been explored in polymer chemistry.[1][8]

The following diagram illustrates the role of this compound as a reactive intermediate in prodrug synthesis.

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate in the presence of a non-nucleophilic base.[2][4]

This protocol is a synthesized representation based on cited laboratory procedures.[2][11][12]

Materials:

-

Cyclohexanol

-

1-Chloroethyl chloroformate

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 eq) and pyridine (1.1-1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[12] Some procedures also utilize temperatures between 0-10 °C.[1]

-

Addition of Chloroformate: While stirring vigorously, add 1-chloroethyl chloroformate (1.0-1.05 eq) dropwise to the cooled solution over a period of 10-15 minutes, ensuring the internal temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours (or overnight) to ensure the reaction goes to completion.[11][12]

-

Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (3 times) and then with saturated aqueous sodium chloride.[11][12]

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Product: The resulting product is this compound, typically obtained as a colorless oil with a high yield (e.g., 88-94%).[11][12]

The following diagram provides a visual representation of this experimental workflow.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 99464-83-2 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Buy this compound | 99464-83-2 [smolecule.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | CAS:99464-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound CAS#: 99464-83-2 [m.chemicalbook.com]

- 9. This compound(99464-83-2) 1H NMR [m.chemicalbook.com]

- 10. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound | 99464-83-2 [chemicalbook.com]

A Comprehensive Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate

CAS Number: 99464-83-2

This technical guide provides an in-depth overview of 1-Chloroethyl Cyclohexyl Carbonate, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its significant applications, particularly in the formation of prodrugs.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is a halogenated organic compound classified as a chlorinated carbonate ester. The presence of a chloroethyl group makes it a reactive intermediate, particularly susceptible to nucleophilic substitution reactions.[2][3][4] It is soluble in common organic solvents such as toluene, acetone, chloroform, and THF, with limited solubility in water.[5][6]

Table 1: Chemical Identification and Properties

| Property | Value |

| CAS Number | 99464-83-2 |

| Molecular Formula | C₉H₁₅ClO₃[2][][8][9] |

| Molecular Weight | 206.66 g/mol [3][8] |

| IUPAC Name | This compound[][10] |

| Synonyms | Carbonic acid 1-chloroethyl cyclohexyl ester, 1-(Cyclohexyloxycarbonyloxy)ethyl chloride, Cilexetil chloride[2][] |

| InChI Key | ONZWFHWHTYZZLM-UHFFFAOYSA-N[3][8][10] |

| Canonical SMILES | CC(OC(=O)OC1CCCCC1)Cl[] |

| Purity | >98.0% (GC)[5][9][11] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Odor | Faint, characteristic ether-like or pungent odor[5] |

| Density | 1.12 - 1.13 g/cm³ (Predicted)[1][5] |

| Boiling Point | 84 °C[1] |

| Melting Point | -16 °C[5] |

| Flash Point | 84 °C[4] |

| Solubility | Soluble in common organic solvents (toluene, acetone, chloroform, THF); slightly soluble in water[5] |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 1.22-1.30 (m, 1H), 1.32-1.41 (m, 2H), 1.42-1.58 (m, 3H), 1.71-1.80 (m, 2H), 1.83 (d, J=6.0 Hz, 3H), 1.89-2.00 (m, 2H), 4.65-4.72 (m, 1H), 6.43 (q, J=6.0 Hz, 1H)[12] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the direct esterification of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[3][4] This reaction is a nucleophilic acyl substitution, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Detailed Experimental Protocol for Synthesis

This protocol is based on a commonly cited method for the laboratory-scale synthesis of this compound.[1][12][13]

Materials:

-

Cyclohexanol

-

1-Chloroethyl chloroformate

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of cyclohexanol (e.g., 1.83 g) and pyridine (e.g., 1.45 g) in methylene chloride (e.g., 30 ml) is prepared in a reaction vessel.[13]

-

The solution is cooled to -78°C using a dry ice/acetone bath.[13]

-

1-Chloroethyl chloroformate (e.g., 2.0 ml) is added dropwise to the stirred solution over a period of 10 minutes.[13]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 16 hours.[13]

-

The reaction mixture is then washed three times with saturated aqueous sodium chloride.[13]

-

The organic layer is dried over anhydrous magnesium sulfate.[13]

-

The solvent is removed under reduced pressure to yield this compound as a colorless oil.[13]

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, most notably Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[1][14] Its utility stems from its role in creating prodrugs, which are inactive compounds that are metabolized in the body to release the active drug.[3] This strategy is often employed to enhance the bioavailability of a therapeutic agent.[3]

The compound's reactivity is harnessed to attach the (1-cyclohexyloxycarbonyloxy)ethyl group to a parent drug molecule.[3] This moiety can improve the drug's absorption and distribution, and is later cleaved in the body to release the active pharmaceutical ingredient.

Caption: Logical relationship of this compound in prodrug formation.

Reactivity and Mechanism

The key to the functionality of this compound lies in the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (the chlorine atom).[3] This facilitates nucleophilic substitution reactions, which are fundamental to its application in organic synthesis.[3][4] The reaction can proceed through either an SN1 or SN2 pathway, depending on the specific reaction conditions and the nucleophile involved.[3][4]

Safety and Handling

This compound is considered harmful and can cause irritation to the skin, mucous membranes, and eyes.[5] It is recommended to use appropriate personal protective equipment, including glasses, gloves, and protective clothing, when handling this compound.[5] The oral LD50 in rats is 5600 mg/kg.[5] For storage, the compound should be kept in a sealed, dry, and well-ventilated area, preferably at room temperature or below 15°C for long-term stability.[5][9][10][15]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and reactivity profile make it an essential building block for the creation of complex molecules, particularly in the development of prodrugs to enhance therapeutic efficacy. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development.

References

- 1. This compound | 99464-83-2 [chemicalbook.com]

- 2. CAS 99464-83-2: this compound [cymitquimica.com]

- 3. This compound | 99464-83-2 | Benchchem [benchchem.com]

- 4. Buy this compound | 99464-83-2 [smolecule.com]

- 5. framochem.com [framochem.com]

- 6. innospk.com [innospk.com]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. biocrick.com [biocrick.com]

- 10. This compound | 99464-83-2 [sigmaaldrich.com]

- 11. This compound | 99464-83-2 | TCI EUROPE N.V. [tcichemicals.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. nbinno.com [nbinno.com]

- 15. 99464-83-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloroethyl Cyclohexyl Carbonate, a key intermediate in the synthesis of various pharmaceutical agents, most notably the angiotensin II receptor antagonist, Candesartan (B1668252) Cilexetil. This document details the molecular structure, physicochemical properties, synthesis protocols, and available analytical data for this compound. The information is intended to support research, development, and quality control activities involving this important chemical entity.

Molecular Structure and Identification

This compound is a carbonate ester characterized by a cyclohexyl group and a 1-chloroethyl group attached to the carbonate moiety. The presence of a chiral center on the chloroethyl group means the compound can exist as a racemic mixture.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 99464-83-2[1][2][3] |

| Molecular Formula | C₉H₁₅ClO₃[1][2][3] |

| Molecular Weight | 206.67 g/mol [1][2] |

| Canonical SMILES | CC(OC(=O)OC1CCCCC1)Cl[1] |

| InChI | InChI=1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3[1] |

| InChIKey | ONZWFHWHTYZZLM-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow, clear liquid with a pungent odor.[3] It is soluble in common organic solvents such as toluene, acetone, chloroform, and THF.[3]

| Property | Value | Source |

| Appearance | Clear liquid with a pungent odor | [3] |

| Color | Colorless to yellowish | [3] |

| Density | 1.12 g/cm³ | [3] |

| Melting Point | -16 °C | [3] |

| Boiling Point | 283.9 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 100 °C (tag close cup) | [3] |

| Solubility | Soluble in common organic solvents (toluene, acetone, chloroform, THF) | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Logical Relationship: Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Cyclohexanol

-

1-Chloroethyl chloroformate

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of cyclohexanol and pyridine in dichloromethane is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

1-Chloroethyl chloroformate is added dropwise to the stirred solution over a period of 10 minutes, maintaining the low temperature.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 16 hours.

-

The reaction mixture is then washed three times with a saturated aqueous sodium chloride solution.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a colorless oil.

This protocol has been reported to yield the product in approximately 88% to 94%.

Analytical Data

Spectroscopic Data

¹H-NMR (500 MHz, CDCl₃): Detailed proton NMR data is crucial for the structural confirmation of the synthesized product.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 6.43 | Quartet | 6.0 Hz | 1H | -O-CH(Cl)-CH₃ |

| 4.65-4.72 | Multiplet | - | 1H | Cyclohexyl C1-H |

| 1.89-2.00 | Multiplet | - | 2H | Cyclohexyl |

| 1.83 | Doublet | 6.0 Hz | 3H | -O-CH(Cl)-CH₃ |

| 1.71-1.80 | Multiplet | - | 2H | Cyclohexyl |

| 1.42-1.58 | Multiplet | - | 3H | Cyclohexyl |

| 1.32-1.41 | Multiplet | - | 2H | Cyclohexyl |

| 1.22-1.30 | Multiplet | - | 1H | Cyclohexyl |

¹³C-NMR: While specific experimental data is not readily available in the public domain, predicted chemical shifts can be used for preliminary analysis. Key expected signals would include the carbonyl carbon of the carbonate, the chlorinated methine carbon, the methyl carbon, and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule.

| Absorption Range (cm⁻¹) | Functional Group | Intensity |

| 2850-3000 | C-H Stretch (Alkyl) | Strong |

| 1740-1760 | C=O Stretch (Carbonate) | Strong[1] |

| 970-1260 | C-O Stretch (Carbonate) | Strong[1] |

| 700-800 | C-Cl Stretch | Strong[1] |

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular formula of C₉H₁₅ClO₃. The fragmentation pattern would be expected to show characteristic losses. A key feature in the mass spectrum is the isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl), where the M+2 peak has an intensity of approximately one-third of the molecular ion peak.[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Candesartan Cilexetil, an important antihypertensive drug.[2] It is used to introduce the cilexetil promoiety, which enhances the bioavailability of the active candesartan molecule. Due to its role in pharmaceutical synthesis, it is often monitored as a genotoxic impurity.

Safety and Handling

This compound is classified as a harmful substance. It can be irritating to the skin, mucous membranes, and eyes.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Storage and Stability

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store it at temperatures between 2-8°C.[1] Due to its reactivity, prolonged storage may require re-analysis to confirm purity.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. For further detailed information, consulting primary literature and analytical reports is recommended.

References

An In-depth Technical Guide to the Synthesis Mechanism of 1-Chloroethyl Cyclohexyl Carbonate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism, and experimental protocols for 1-Chloroethyl Cyclohexyl Carbonate. It is a key intermediate in organic synthesis, particularly valued for its role as a precursor in the production of prodrugs, such as the angiotensin II receptor antagonist, Candesartan Cilexetil.[1][2] The compound, with the chemical formula C₉H₁₅ClO₃ and CAS number 99464-83-2, is a colorless to pale yellow liquid.[1][3]

Core Synthesis Pathway: Nucleophilic Acyl Substitution

The most prevalent and efficient method for synthesizing this compound is through the direct esterification of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4]

The fundamental steps of the mechanism are as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroxyl (-OH) group of cyclohexanol on the electrophilic carbonyl carbon of 1-chloroethyl chloroformate.[4]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[4]

-

Collapse of the Intermediate: The intermediate collapses, re-forming the carbonyl double bond and eliminating the most stable leaving group, which is the chloride ion (Cl⁻).[4]

-

Deprotonation: A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][5] The base deprotonates the resulting oxonium ion, yielding the final product, this compound, and the hydrochloride salt of the base.[4]

The reaction is typically performed under anhydrous conditions in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 to -78 °C) to minimize side reactions.[5][6]

Reaction Scheme Visualization

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Alternative Synthesis Route

An alternative industrial method involves a two-step reaction. First, trichloromethyl chloroformate (diphosgene) is decomposed to phosgene (B1210022). This phosgene then reacts with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of a catalyst to form 1-chloroethyl chloroformate. In the second step, this in situ generated intermediate reacts with cyclohexanol in the presence of an acid-binding agent like triethylamine to produce the final product.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocol is a representative example compiled from established laboratory procedures.[1][6][8]

Objective: To synthesize this compound.

Materials:

-

Cyclohexanol

-

1-Chloroethyl chloroformate

-

Pyridine (or Triethylamine)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanol and pyridine in anhydrous dichloromethane.[8]

-

Cool the solution to a low temperature, typically between -78°C and 0°C, using an appropriate cooling bath (e.g., dry ice/acetone or an ice bath).[6][8]

-

Add 1-chloroethyl chloroformate dropwise to the stirred solution over a period of 10-15 minutes, ensuring the temperature remains constant.[6][8]

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

-

Continue stirring the reaction mixture for several hours (e.g., 16 hours or overnight) to ensure the reaction goes to completion.[6][8]

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with saturated aqueous sodium chloride solution or water.[6][8]

-

Dry the isolated organic layer over anhydrous magnesium sulfate.[6]

-

Filter off the drying agent.

-

Purification: Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product as a colorless or pale yellow oil.[6][8] Further purification can be achieved by vacuum distillation.[7]

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes reactant quantities and reaction yields from various reported experimental procedures. This allows for easy comparison of different lab-scale syntheses.

| Reactant 1 (Cyclohexanol) | Reactant 2 (1-Chloroethyl Chloroformate) | Base (Pyridine) | Solvent (CH₂Cl₂) | Temp. | Time | Yield | Reference |

| 1.83 g (18.3 mmol) | 2.0 mL (~2.6 g, 18.3 mmol) | 1.45 g (18.3 mmol) | 30 mL | -78°C to RT | 16 h | 88% | [6] |

| 1.4 g (13.97 mmol) | 2.0 g (13.97 mmol) | 1.22 g (15.42 mmol) | 27 mL | 0-5°C to RT | Overnight | 94% | [8] |

| 1.33 g (13.3 mmol) | 1.99 g (13.9 mmol) | 1.27 g (16.1 mmol) | 11 mL | -78°C | 3 h | N/A | [1] |

| 9.15 g (91.5 mmol) | 10 mL (~13 g, 91.5 mmol) | 7.4 mL (91.5 mmol) | 150 mL | Ice bath to RT | 2 h | 70% | [9] |

Note: "RT" denotes Room Temperature. Molar amounts are calculated for comparison.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its 1-chloroethyl group.[5] This group serves as a highly electrophilic center, making the molecule susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways are possible depending on conditions).[3][4]

This reactivity is harnessed in pharmaceutical synthesis, particularly for creating prodrugs.[4] The (1-cyclohexyloxycarbonyloxy)ethyl moiety is attached to a parent drug molecule. This promoiety can improve the drug's bioavailability and is designed to be cleaved in vivo to release the active therapeutic agent.[4] Its most notable application is as a key intermediate in the synthesis of Candesartan Cilexetil, an antihypertensive medication.[1][8]

References

- 1. This compound | 99464-83-2 [chemicalbook.com]

- 2. This compound | Manasa Life Sciences [manasalifesciences.com]

- 3. Buy this compound | 99464-83-2 [smolecule.com]

- 4. This compound | 99464-83-2 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

Spectroscopic Analysis of 1-Chloroethyl Cyclohexyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Chloroethyl Cyclohexyl Carbonate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 99464-83-2

-

Molecular Formula: C₉H₁₅ClO₃

-

Molecular Weight: 206.67 g/mol [1]

-

Appearance: Colorless to light yellow clear liquid.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.4 | Quartet | 1H | -CH(Cl)- |

| ~4.7 | Multiplet | 1H | Cyclohexyl -CH-O- |

| ~1.8 | Doublet | 3H | -CH(Cl)CH₃ |

| 1.2 - 1.9 | Multiplet | 10H | Cyclohexyl -CH₂ - |

¹³C NMR (Carbon-13) Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following are predicted chemical shift ranges.

| Chemical Shift (δ) ppm | Assignment |

| 160 - 185 | Carbonyl (C=O)[2] |

| ~70 - 80 | Cyclohexyl C H-O[2] |

| 40 - 45 | C H-Cl[2] |

| 20 - 40 | Cyclohexyl C H₂[2] |

| ~20 | C H₃[2] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H Stretch (Alkyl) |

| 1740 - 1760 | Strong | C=O Stretch (Carbonate) |

| 970 - 1260 | Strong | C-O Stretch (Carbonate) |

| 700 - 800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

-

Monoisotopic Mass: 206.07097 Da[2]

Predicted Fragmentation Pattern

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₉H₁₅ClO₃.[2] The fragmentation of this compound under mass spectrometry conditions can proceed through several pathways:

| m/z (mass-to-charge ratio) | Possible Fragment |

| 207.07825 | [M+H]⁺ (protonated molecule)[2] |

| 229.06019 | [M+Na]⁺ (sodium adduct)[2] |

| 189.06823 | [M+H-H₂O]⁺ (loss of water from protonated molecule)[2] |

| Varies | Fragments from cleavage of the cyclohexyl ring[2] |

| Varies | Fragments from decarboxylation-dehydrochlorination[2] |

The presence of a single chlorine atom is expected to produce a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third of the molecular ion peak.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Analysis (e.g., using Electrospray Ionization - ESI):

-

The analysis is performed on a mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Interrelation of data from different spectroscopic techniques.

References

An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1-Chloroethyl Cyclohexyl Carbonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is a halogenated organic compound, specifically a chlorinated carbonate ester.[1] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1][2][3][4] The presence of the chloroethyl group imparts significant reactivity to the molecule, making it a valuable synthetic intermediate.[2]

Identification

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 99464-83-2[2][3][] |

| Molecular Formula | C9H15ClO3[2][3][] |

| Molecular Weight | 206.67 g/mol [][6] |

| Synonyms | 1-(Cyclohexyloxycarbonyloxy)ethyl chloride, Carbonic acid 1-chloroethyl ester cyclohexyl ester, Cilexetil chloride[2][] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid with a pungent odor. | [1][2][3][4] |

| Melting Point | -16 °C | [3] |

| Boiling Point | 283.9 ± 19.0 °C (Predicted) | [] |

| Density | 1.12 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents such as toluene, acetone, chloroform, and THF.[3][7] Slightly soluble in water.[1] | [1][3][7] |

| Purity | ≥ 98.0% (by Gas Chromatography) | [3] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[8][9] This reaction is a dehydrochlorination process, which is a type of nucleophilic acyl substitution.[8] The hydroxyl group of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[8]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on a literature procedure for the synthesis of this compound[9][10]:

Materials:

-

Cyclohexanol (1.83 g, 18.27 mmol)

-

Pyridine (B92270) (1.45 g, 18.33 mmol)

-

1-Chloroethyl chloroformate (2.0 ml, 18.3 mmol)

-

Methylene chloride (30 ml)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of cyclohexanol and pyridine in methylene chloride is prepared in a round-bottom flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

1-Chloroethyl chloroformate is added dropwise to the stirred solution over a period of 10 minutes.[9]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 16 hours.[9]

-

The reaction mixture is then washed three times with 30-ml portions of saturated aqueous sodium chloride.[9]

-

The organic layer is dried over anhydrous magnesium sulfate.[9]

-

The solvent is removed by distillation under reduced pressure to yield the final product as a colorless oil.[9]

Yield: 3.31 g (88%)[9]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical agents.[3][10] Its primary application is in the formation of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug.[8] This strategy is often employed to enhance the bioavailability of a therapeutic agent.[8]

A notable example is its use in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[4] The (1-cyclohexyloxycarbonyloxy)ethyl group is attached to the parent drug molecule as a promoiety.[8]

Role as a Prodrug Moiety

Caption: Logical relationship of this compound in prodrug synthesis and activation.

Analytical Methods

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Used to determine the purity of the compound and to quantify impurities such as dicyclohexyl carbonate and unreacted cyclohexanol.[3]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis, with a mobile phase consisting of acetonitrile, water, and phosphoric acid.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy is used to confirm the structure of the compound. The characteristic peaks for the protons in the molecule have been reported.[10]

Safety and Handling

This compound is considered harmful and an irritant.[3] Proper safety precautions must be taken during its handling and storage.

Hazard Information

| Hazard | Description |

| Health Hazards | Irritating to skin, mucous membranes, and eyes.[3] May be harmful if swallowed or inhaled. |

| Physical Hazards | Combustible liquid.[1] Flashpoint: 100 °C (Tag closed cup).[3] |

| Environmental Hazards | No specific data available, but release into the environment should be avoided. |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][12][13][14]

-

Handling: Use in a well-ventilated area.[13] Avoid contact with skin and eyes.[12][13] Avoid breathing vapors.[1][12]

-

Storage: Store in a tightly closed original drum in a covered, dry, and well-ventilated warehouse.[3] Recommended storage temperature is below 15°C.[3] Some sources recommend storage at 2-8°C.[1][15] The product is stable under these conditions.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its primary application lies in the pharmaceutical industry, particularly in the development of prodrugs to improve the therapeutic efficacy of active pharmaceutical ingredients. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and storage. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 99464-83-2: this compound [cymitquimica.com]

- 3. framochem.com [framochem.com]

- 4. This compound | 99464-83-2 [chemicalbook.com]

- 6. Cyclohexyl 1-Chloroethyl Carbonate | CAS No- 99464-83-2 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | CAS:99464-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound | 99464-83-2 | Benchchem [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. biocrick.com [biocrick.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of 1-Chloroethyl Cyclohexyl Carbonate, a pivotal intermediate in the production of various pharmaceuticals. This document provides a comprehensive overview of its development, detailed experimental protocols for its synthesis, and quantitative data to support researchers and scientists in the field of drug development.

Discovery and Historical Context

The synthesis of this compound was first reported in the late 20th century.[1] Its development is intrinsically linked to the advancements in medicinal chemistry, specifically in the area of prodrug design. The primary driver for its creation was the need for activated esters that could be used in controlled chemical transformations to create more effective drug delivery systems.[1]

This compound emerged as a crucial building block in the synthesis of the angiotensin II receptor antagonist, Candesartan (B1668252) Cilexetil.[2][3][4] The cilexetil moiety, which is attached to the candesartan molecule via the this compound intermediate, enhances the drug's bioavailability. This prodrug strategy allows for the inactive form of the drug to be more readily absorbed in the body, where it is then metabolized into the active therapeutic agent.[2] The history of this compound is therefore not one of a standalone discovery, but rather a targeted invention to solve a specific challenge in pharmaceutical development.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The most common and well-documented methods are direct esterification and a two-step process involving trichloromethyl chloroformate (diphosgene).

Direct Esterification

The most prevalent method for synthesizing this compound is the direct reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[2][5] This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of 1-chloroethyl chloroformate.[2] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion.[1]

Trichloromethyl Chloroformate (Diphosgene) Method

An alternative synthetic route utilizes trichloromethyl chloroformate, also known as diphosgene, as a precursor.[2] In this multi-step process, diphosgene is first decomposed to generate phosgene (B1210022) in situ. The phosgene then reacts with paraldehyde (B1678423) to form 1-chloroethyl chloroformate, which subsequently reacts with cyclohexanol to yield the final product.[2] This method offers a safer alternative to handling highly toxic phosgene gas directly.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods for this compound.

Table 1: Synthesis of this compound via Direct Esterification

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Cyclohexanol | 1-Chloroethyl chloroformate | Pyridine | Dichloromethane (B109758) | 0 - 20 | Overnight | 94 | [6] |

| Cyclohexanol | 1-Chloroethyl chloroformate | Pyridine | Dichloromethane | -78 to Room Temp | 16 hours | 88 | [5] |

| Cyclohexanol | 1-Chloroethyl chloroformate | Pyridine | Methylene Chloride | Ice-bath to Room Temp | 16 hours | 70 | [1] |

Table 2: Synthesis of this compound via Trichloromethyl Chloroformate

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Temperature (°C) | Yield (%) | Reference |

| Trichloromethyl chloroformate | Paraldehyde | Cyclohexanol | Triethylamine or Pyridine | -10 to 20 | 92 | [7] |

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes of this compound.

Protocol 1: Direct Esterification using Pyridine

Materials:

-

Cyclohexanol (1.4 g, 13.97 mmol)[6]

-

1-Chloroethyl chloroformate (2.0 g, 13.97 mmol)[6]

-

Pyridine (1.22 g, 15.42 mmol)[6]

-

Dichloromethane (CH₂Cl₂)[6]

-

Water[6]

Procedure:

-

Dissolve cyclohexanol in 15 mL of dichloromethane in a reaction vessel under a nitrogen atmosphere and cool to 0-5°C.[6]

-

Slowly add a solution of 1-chloroethyl chloroformate in 10 mL of dichloromethane to the reaction mixture.[6]

-

Stir the solution for 15 minutes.[6]

-

Add a solution of pyridine in 2 mL of dichloromethane dropwise.[6]

-

Allow the reaction mixture to stir overnight at room temperature.[6]

-

Add 20 mL of dichloromethane and 20 mL of water to the reaction solution.[6]

-

Separate the organic phase and wash it three times with 20 mL of water.[6]

-

Dry the organic phase and concentrate it to yield this compound.[6]

Protocol 2: Synthesis using Trichloromethyl Chloroformate

Materials:

-

Trichloromethyl chloroformate

-

Triethylamine or Pyridine

-

Paraldehyde

-

Cyclohexanol

-

Water

Procedure:

-

In a reactor, add triethylamine or pyridine to trichloromethyl chloroformate at a temperature between -10°C and 0°C.[7]

-

Dropwise, add paraldehyde to the mixture to initiate the reaction.[7]

-

After the initial reaction is complete, add more triethylamine or pyridine.[7]

-

While maintaining the reactor temperature below 20°C, add cyclohexanol dropwise and continue to stir until the reaction is complete.[7]

-

Wash the resulting product with water.[7]

-

The organic phase, which is this compound, is then purified by distillation under reduced pressure.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical synthesis pathways described above.

Caption: Direct Esterification Synthesis of this compound.

Caption: Synthesis via the Trichloromethyl Chloroformate (Diphosgene) Route.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 99464-83-2 | Benchchem [benchchem.com]

- 3. This compound | Manasa Life Sciences [manasalifesciences.com]

- 4. This compound | 99464-83-2 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reactivity of 1-Chloroethyl Cyclohexyl Carbonate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl cyclohexyl carbonate is a key bifunctional reagent, pivotal in the synthesis of advanced pharmaceutical prodrugs. Its reactivity is characterized by the labile 1-chloroethyl group, which serves as a potent electrophile for a variety of nucleophiles. This technical guide provides a comprehensive analysis of the reactivity of this compound with various nucleophilic agents, including carboxylates, amines, and thiols. The document outlines the underlying reaction mechanisms, presents available quantitative data, details experimental protocols, and discusses the influence of reaction conditions on product formation and yield. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and the development of novel therapeutic agents.

Introduction

This compound (CECC), with the chemical formula C₉H₁₅ClO₃, is a halogenated carbonate ester.[1][2] It is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents.[3] The significance of this compound stems from its utility as a versatile intermediate in organic synthesis, most notably in the pharmaceutical industry for the preparation of prodrugs. The (cyclohexyloxy)carbonyloxy)ethyl promoiety introduced by this reagent can enhance the lipophilicity and oral bioavailability of parent drug molecules.[4] A prime example of its application is in the synthesis of the angiotensin II receptor antagonist, candesartan (B1668252) cilexetil.[5]

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom. This carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][6] The rate and outcome of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

This guide will delve into the specifics of these reactions, providing a detailed examination of the interaction of this compound with key classes of nucleophiles.

General Reaction Mechanism

The primary reaction pathway for this compound with nucleophiles is the Sₙ2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

The key features of this mechanism are:

-

Bimolecular Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile.[7]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the chlorine atom.

-

Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, the reaction proceeds with an inversion of its configuration.

-

Solvent Effects: Polar aprotic solvents, such as acetonitrile, DMF, and acetone, are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the attacking species.[8][9] Polar protic solvents can solvate the nucleophile, reducing its reactivity.[8]

While the Sₙ2 pathway is predominant, under certain conditions, particularly with weak nucleophiles and in polar protic solvents that can stabilize a carbocation, a unimolecular (Sₙ1) mechanism may compete.[4][6] The Sₙ1 mechanism involves the initial, rate-limiting departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.

Reactivity with Carboxylate Nucleophiles

The reaction of this compound with carboxylate anions is a cornerstone of its application in prodrug synthesis. This reaction forms a 1-(cyclohexyloxycarbonyloxy)ethyl ester linkage, which can be enzymatically cleaved in vivo to release the active drug.

Quantitative Data

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Trityl Candesartan | K₂CO₃ | DMA | Not specified | Not specified | Not specified | [10] |

| Trityl Candesartan | K₂CO₃, Tetrabutylammonium (B224687) bromide (activator) | Not specified | Not specified | Not specified | - | [6] |

| Trityl Candesartan | K₂CO₃ | Toluene (B28343) | 50-55 | 8.5 | 84.8 | |

| Trityl Candesartan | Triethylamine | Acetonitrile | Reflux | 5 | - | [11] |

| Trityl Candesartan | Alkaline environment | Methane amide, DMF, DMA, DMSO, NMP, or HMPA | 55-60 | - | 88.4 (of trityl candesartan cilexetil) | [2] |

Note: The yields reported in patents often refer to a specific step in a multi-step synthesis and may not solely reflect the efficiency of the nucleophilic substitution.

Experimental Protocol: Synthesis of Candesartan Cilexetil

The following is a representative experimental protocol adapted from the patent literature for the synthesis of candesartan cilexetil from trityl candesartan and this compound.

Materials:

-

Trityl candesartan

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Tetrabutylammonium hydrogen sulfate (B86663) (phase transfer catalyst)

Procedure:

-

A suspension of trityl candesartan (1 equivalent), this compound (2 equivalents), potassium carbonate (3 equivalents), and tetrabutylammonium hydrogen sulfate (catalytic amount) in toluene is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

The mixture is stirred at 50-55 °C for approximately 8.5 hours.

-

The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., HPLC or TLC).[12]

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield crude trityl candesartan cilexetil.

-

The trityl protecting group is then removed under acidic conditions (e.g., refluxing in methanol/water) to yield candesartan cilexetil.[4]

-

The final product is purified by crystallization.[4]

Reactivity with Amine Nucleophiles

Amines are potent nucleophiles and are expected to react readily with this compound. The reaction would lead to the formation of a quaternary ammonium (B1175870) salt or, after deprotonation, an N-(1-(cyclohexyloxycarbonyloxy)ethyl) amine derivative. These reactions are generally fast and can be complex, potentially leading to a mixture of products including secondary and tertiary amines and their salts.[13]

While specific quantitative data for the reaction of this compound with amines is scarce in the literature, the general principles of Sₙ2 reactions with amine nucleophiles apply. The nucleophilicity of amines is influenced by factors such as basicity and steric hindrance.[14]

Reactivity with Thiol Nucleophiles

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react efficiently with this compound to form thioethers. The high nucleophilicity of sulfur is attributed to its large size and polarizability.

Hydrolysis and Side Reactions

This compound is susceptible to hydrolysis, which can occur under both acidic and basic conditions.[4] Hydrolysis leads to the cleavage of the carbonate ester, yielding cyclohexanol, 1-chloroethanol (B3344066), and carbon dioxide. 1-chloroethanol can further decompose to acetaldehyde.[6]

A potential side reaction during nucleophilic substitution is the elimination of HCl from the 1-chloroethyl moiety to form vinyl cyclohexyl carbonate.[6] This side product can then undergo further decomposition. The formation of chloroacetaldehyde (B151913) has also been reported as a possible degradation product.[6]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of prodrugs. Its reactivity is primarily governed by the Sₙ2 displacement of the chloride by a nucleophile. While the reaction with carboxylates is well-documented in the context of candesartan cilexetil synthesis, there is a need for more systematic and quantitative studies on its reactivity with a broader range of nucleophiles, including amines and thiols. Such studies would provide a more complete understanding of its synthetic utility and enable the design of more efficient and selective transformations in drug development and other areas of chemical research. The detailed experimental protocols and reactivity data presented in this guide offer a solid foundation for further exploration and application of this important synthetic intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 5. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

1-Chloroethyl Cyclohexyl Carbonate as a halogenated organic compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl Cyclohexyl Carbonate is a halogenated organic compound with significant applications as a reactive intermediate in pharmaceutical and polymer chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and scientists in their work with this versatile compound.

Introduction

This compound (CECC), with the chemical formula C₉H₁₅ClO₃, is a chlorinated carbonate ester.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic faint, ether-like, or ester-like odor.[1] The presence of a chloroethyl group makes it a reactive molecule, particularly susceptible to nucleophilic substitution reactions.[1][2][3] This reactivity is harnessed in organic synthesis, most notably in the production of prodrugs, where it serves as a key intermediate.[1][2] One of its most prominent applications is in the synthesis of the angiotensin II receptor antagonist, Candesartan Cilexetil.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | References |

| Molecular Formula | C₉H₁₅ClO₃ | [1][6][7][8][9][10][11][12] |

| Molecular Weight | 206.66 g/mol | [2][9][13][14] |

| CAS Number | 99464-83-2 | [1][2][4][5][6][7][8][10][11][12][15] |

| Appearance | Colorless to pale yellow liquid | [1][4][7] |

| Odor | Faint, ether-like or ester-like | [1] |

| Density | 1.12 g/cm³ (Predicted: 1.13±0.1 g/cm³) | [4][6] |

| Melting Point | -16 °C | [6] |

| Boiling Point | 84 °C at 10 mmHg | [3][4] |

| Flash Point | 84 °C | [3] |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate, methanol, toluene, acetone, THF); slightly soluble in water. | [1][4][6][16] |

| Storage Temperature | 2-8°C, sealed in a dry place. | [1][4][12] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound is through the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[2][3] This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct.[2][17]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the final product.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and analysis of this compound.

Synthesis of this compound

This protocol is adapted from established literature procedures.[4][8][17]

Materials:

-

Cyclohexanol

-

1-Chloroethyl chloroformate

-

Pyridine (or Triethylamine)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve cyclohexanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 1-chloroethyl chloroformate (1.05 eq) dropwise to the stirred solution over a period of 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with three portions of saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[18]

Conditions:

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid

-

Detection: UV

-

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

Applications in Drug Development and Polymer Chemistry

The primary application of this compound is as a reactive intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][3][7]

Pharmaceutical Intermediate

CECC is a key intermediate in the synthesis of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug.[2] This strategy is often used to improve the bioavailability of a therapeutic agent.[2] A notable example is its use in the production of Candesartan Cilexetil, an antihypertensive drug.[4][5]

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or a cross-linking agent for the synthesis of specialty polycarbonates.[1][3] Its ability to react with various nucleophiles makes it a candidate for creating polymers with controlled architectures and properties, including biodegradable polymers for drug delivery applications.[3]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification

-

Toxicity: Moderately to highly toxic upon exposure.[1] The oral LD50 in rats is 5600 mg/kg.[6]

-

Irritation: Irritating to the eyes, respiratory system, and skin.[1][6]

-

Sensitization: Prolonged or high-level exposure can lead to sensitization effects.[1]

-

Decomposition: It is hydrolytically unstable and may release hydrogen chloride upon decomposition.[1]

Recommended Handling Practices

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile halogenated organic compound with significant utility in both pharmaceutical and materials science. Its role as a key intermediate in the synthesis of important drugs like Candesartan Cilexetil underscores its importance in drug development. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working with this compound. This guide provides a foundational resource to support such endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 99464-83-2 | Benchchem [benchchem.com]

- 3. Buy this compound | 99464-83-2 [smolecule.com]

- 4. This compound | 99464-83-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. framochem.com [framochem.com]

- 7. CAS 99464-83-2: this compound [cymitquimica.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. biocrick.com [biocrick.com]

- 11. innospk.com [innospk.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. [(1R)-1-chloroethyl] cyclohexyl carbonate | C9H15ClO3 | CID 40424769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyclohexyl 1-Chloroethyl Carbonate | CAS No- 99464-83-2 | Simson Pharma Limited [simsonpharma.com]

- 15. labsolu.ca [labsolu.ca]

- 16. This compound | CAS:99464-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 17. prepchem.com [prepchem.com]

- 18. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Solubility of 1-Chloroethyl Cyclohexyl Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Chloroethyl Cyclohexyl Carbonate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for professionals in research and development who are handling this compound.

Introduction to this compound

This compound (CAS No. 99464-83-2) is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. Its chemical structure, featuring a cyclohexyl group, imparts hydrophobic characteristics, while the chloroethyl moiety provides a site for reactivity, particularly in nucleophilic substitution reactions. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Solubility Profile of this compound

Based on available technical data sheets and chemical databases, this compound is generally characterized by its good solubility in common organic solvents. However, specific quantitative solubility data (e.g., in g/L or mol/L at defined temperatures) is not widely reported. The following table summarizes the qualitative solubility of this compound in various organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Organic Solvent | Solubility Description |

| Toluene | Soluble[1][2] |

| Acetone | Soluble[1][2][3] |

| Chloroform | Soluble[1][2][3], Sparingly Soluble[4][] |

| Tetrahydrofuran (THF) | Soluble[1][2] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3], Sparingly Soluble[4][] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Methanol | Slightly Soluble[4][] |

| Water | Slightly soluble[6] |

Note: The term "soluble" indicates good solubility, while "sparingly soluble" and "slightly soluble" suggest lower degrees of solubility. These are qualitative descriptions and may vary with temperature and the purity of the substances.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the selected organic solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilution and Quantification: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analytical Measurement: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of sample

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative assessment. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies under their precise experimental conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Candesartan Cilexetil Utilizing 1-Chloroethyl Cyclohexyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Candesartan (B1668252) Cilexetil, a potent angiotensin II receptor antagonist. The described methodology focuses on the key esterification step involving the coupling of a protected Candesartan carboxylic acid intermediate with 1-chloroethyl cyclohexyl carbonate, a widely used and cost-effective reagent in this manufacturing process.

Introduction